Superior Event-Free Survival in Childhood ALL: Thioguanine vs. Mercaptopurine (CCG-1952 Randomized Trial)
In a large randomized phase III trial (CCG-1952, N=2027) of children with standard-risk acute lymphoblastic leukemia (ALL), thioguanine (TG) demonstrated a statistically significant improvement in 7-year event-free survival (EFS) compared to mercaptopurine (MP). [1]
| Evidence Dimension | 7-Year Event-Free Survival (EFS) |
|---|---|
| Target Compound Data | 84.1% (± 1.8%) |
| Comparator Or Baseline | Mercaptopurine: 79.0% (± 2.1%) |
| Quantified Difference | Absolute difference: 5.1%; Relative hazard rate (RHR) 0.65 for boys starting at 60 mg/m²; P = 0.004 (log-rank) |
| Conditions | Children's Oncology Group CCG-1952 randomized trial; maintenance therapy for standard-risk ALL; 2027 patients randomized to TG (n=1017) or MP (n=1010). |
Why This Matters
This 5.1% absolute EFS benefit at 7 years is a clinically meaningful advantage for pediatric oncologists selecting between thiopurines for ALL maintenance therapy.
- [1] Stork, L. C., Matloub, Y., Broxson, E., La, M., Yanofsky, R., Sather, H., ... & Gaynon, P. S. (2010). Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial. Blood, 115(14), 2740-2748. View Source
